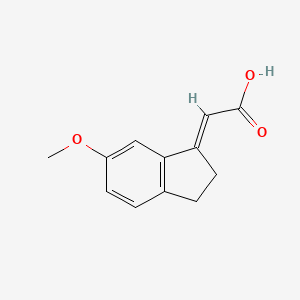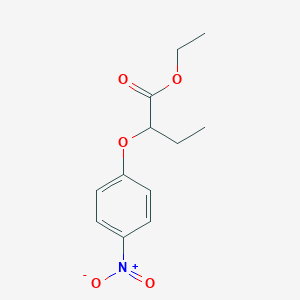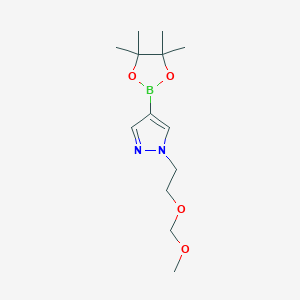
(2E)-(6-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetic acid
Overview
Description
(2E)-(6-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetic acid, abbreviated as MDAI, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of indanone, a type of aromatic ketone, and is notable for its ability to act as an agonist of the trace amine-associated receptor 1 (TAAR1). As such, it has been studied for its potential to be used as a treatment for a variety of conditions, such as depression and Parkinson’s disease. In addition to its potential therapeutic uses, it has also been studied for its ability to modulate the activity of certain neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine.
Scientific Research Applications
Synthetic Approaches and Chemical Properties
Synthesis of Triazafulvalene Derivatives : Research involving the synthesis of complex molecules, such as 4-(2-hydroxy-1-methyl-5-oxo-1H-imidazol-4(5H)-ylidene)-5-oxo-1-aryl-4,5-dihydro-1H-pyrrole-3-carboxylates, demonstrates the intricate chemical reactions possible with indenylidene derivatives. This work illustrates the potential for creating new molecules with unique properties through the manipulation of indenylidene structures (Uršič, Svete, & Stanovnik, 2010).
Fluorescent Labeling Reagents : A novel fluorophore, 6-methoxy-4-quinolone, derived from an indole-acetic acid precursor, exhibits strong fluorescence across a wide pH range, underscoring the potential of methoxy-indenylidene derivatives in biomedical analysis. This indicates their utility in developing fluorescent labeling reagents for analytical applications (Hirano et al., 2004).
Photovoltaic Applications : Research on triazatruxene-based donor materials for organic solar cells hints at the relevance of structurally related compounds in photovoltaic applications. This study showcases how modifications of the acceptor moiety can influence the optoelectronic properties, suggesting that indenylidene derivatives might also offer promising characteristics for solar energy conversion (Khan et al., 2019).
Antimicrobial and Molluscicidal Activities : Derivatives of related compounds have been evaluated for their antimicrobial and molluscicidal activities, highlighting the potential of indenylidene acetic acid derivatives in developing new agents for pest control and infection prevention. Such studies suggest the broader biological and environmental applications of these chemicals (Noolvi et al., 2016).
Mechanism of Action
Target of Action
Acetic acid, a related compound, is known to interact with various enzymes and proteins within cells .
Mode of Action
Acetic acid, a related compound, is known to generate oxidative stress and alter the function of pre-sympathetic neurons .
Biochemical Pathways
Acetic acid, a related compound, is produced in large quantities from ethanol metabolism . It generates oxidative stress and influences cardiovascular function in both humans and rodents after ethanol consumption . Acetic acid is also involved in the acetate-acetyl CoA pathway .
Pharmacokinetics
The pharmacokinetics of nonsteroidal anti-inflammatory drugs (nsaids), a class of drugs that includes many acetic acid derivatives, are best described by the ladme model, which describes the liberation, absorption, distribution, metabolism, and elimination of a drug .
Result of Action
Acetic acid, a related compound, is known to generate oxidative stress and increase sympathetic outflow, leading to alterations in arterial blood pressure .
Action Environment
Acetic acid, a related compound, has been found to play an essential role in conferring tolerance to water deficit stress in plants .
properties
IUPAC Name |
(2E)-2-(6-methoxy-2,3-dihydroinden-1-ylidene)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-15-10-5-4-8-2-3-9(6-12(13)14)11(8)7-10/h4-7H,2-3H2,1H3,(H,13,14)/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSMHSCYVKXYDK-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2=CC(=O)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC\2=C(CC/C2=C\C(=O)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1429634.png)


![[Ir(dtbbpy)(ppy)2][PF6]](/img/structure/B1429646.png)


![2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol](/img/structure/B1429649.png)

![[Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid](/img/structure/B1429651.png)

